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molecular formula C15H17F3N2O3 B8739215 6-Hydroxy-2-(4-(trifluoromethoxy)phenyl)-2,8-diazaspiro[4.5]decan-1-one

6-Hydroxy-2-(4-(trifluoromethoxy)phenyl)-2,8-diazaspiro[4.5]decan-1-one

Cat. No. B8739215
M. Wt: 330.30 g/mol
InChI Key: YEHAVVJXZWFHLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08470843B2

Procedure details

A mixture of (5SR,6RS)-8-benzyl-6-hydroxy-2-(4-trifluoromethoxy-phenyl)-2,8-diaza-spiro[4.5]decan-1-one (293 mg, 0.70 mmol), acetic acid (1 ml) and Pearlman's catalyst (195 mg) in MeOH (20 ml) was stirred at room temperature under an atmospheric pressure of H2 for 4 h. The catalyst was removed by filtration and the filtrate was evaporated to give a crude residue was dissolved in water and the solution was made basic with 1N NaOH and extracted with ethyl acetate. The combined organic extracts were dried (Na2SO4), filtered and evaporated under reduced pressure to yield (5SR,6RS)-6-hydroxy-2-(4-trifluoromethoxy-phenyl)-2,8-diaza-spiro[4.5]decan-1-one as an off white solid. MS (ESI): 331.2 (MH+).
Name
(5SR,6RS)-8-benzyl-6-hydroxy-2-(4-trifluoromethoxy-phenyl)-2,8-diaza-spiro[4.5]decan-1-one
Quantity
293 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
195 mg
Type
catalyst
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([N:8]1[CH2:29][CH2:28][C:11]2([C:15](=[O:16])[N:14]([C:17]3[CH:22]=[CH:21][C:20]([O:23][C:24]([F:27])([F:26])[F:25])=[CH:19][CH:18]=3)[CH2:13][CH2:12]2)[CH:10]([OH:30])[CH2:9]1)C1C=CC=CC=1.C(O)(=O)C.[OH-].[Na+]>[OH-].[OH-].[Pd+2].CO.O>[OH:30][CH:10]1[CH2:9][NH:8][CH2:29][CH2:28][C:11]21[C:15](=[O:16])[N:14]([C:17]1[CH:22]=[CH:21][C:20]([O:23][C:24]([F:27])([F:25])[F:26])=[CH:19][CH:18]=1)[CH2:13][CH2:12]2 |f:2.3,4.5.6|

Inputs

Step One
Name
(5SR,6RS)-8-benzyl-6-hydroxy-2-(4-trifluoromethoxy-phenyl)-2,8-diaza-spiro[4.5]decan-1-one
Quantity
293 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CC(C2(CCN(C2=O)C2=CC=C(C=C2)OC(F)(F)F)CC1)O
Name
Quantity
1 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
195 mg
Type
catalyst
Smiles
[OH-].[OH-].[Pd+2]
Name
Quantity
20 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature under an atmospheric pressure of H2 for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated
CUSTOM
Type
CUSTOM
Details
to give a crude residue
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
OC1C2(CCN(C2=O)C2=CC=C(C=C2)OC(F)(F)F)CCNC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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